Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis
Brand Name: Vulcanchem
CAS No.:
VCID: VC16530757
InChI: InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis

CAS No.:

Cat. No.: VC16530757

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name (1R,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
Standard InChI Key QQBDACXOPPCASC-RKDXNWHRSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H]1CCC[C@H]1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCC1C(=O)O

Introduction

Chemical Structure and Stereochemical Features

The molecular formula of rel-(2-{[(tert-butoxycarbonyl)amino]methyl}cyclopentane-1-carboxylic acid, cis, is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. The "rel" designation indicates that the stereochemistry is relative, with the amino-methyl (-CH₂NHBoc) and carboxylic acid (-COOH) groups positioned on adjacent carbons in a cis orientation. This spatial arrangement creates distinct steric and electronic properties compared to its trans counterpart .

Stereochemical Analysis

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the cis configuration. Key ¹H-NMR signals in deuterated dimethyl sulfoxide (DMSO-d₆) include:

  • δ 1.39 ppm (singlet, 9H, Boc tert-butyl group)

  • δ 3.12 ppm (multiplet, 2H, -CH₂NHBoc)

  • δ 4.25 ppm (multiplet, 1H, cyclopentane backbone proton adjacent to -COOH).

The cis isomer exhibits reduced conformational flexibility due to steric interactions between the Boc-protected amine and carboxylic acid groups, influencing its reactivity in synthesis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence:

  • Aminomethylation: Cyclopentanecarboxylic acid is reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group.

  • Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Stereochemical Control: Cis configuration is achieved through careful selection of reaction conditions, such as low-temperature crystallization or chiral resolution techniques .

Reaction Scheme:

Cyclopentanecarboxylic acidNH4ClHCHOcis-2-(Aminomethyl)cyclopentanecarboxylic acidTEABoc2OTarget Compound\text{Cyclopentanecarboxylic acid} \xrightarrow[\text{NH}_4\text{Cl}]{\text{HCHO}} \text{cis-2-(Aminomethyl)cyclopentanecarboxylic acid} \xrightarrow[\text{TEA}]{\text{Boc}_2\text{O}} \text{Target Compound}

Industrial Optimization

Industrial processes emphasize cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance yield (≥85%) by minimizing side reactions.

  • Green Chemistry: Solvent recycling and catalytic methods reduce environmental impact .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point142–145°C (decomposes)
SolubilitySlightly soluble in water; soluble in DCM, DMF
Storage Conditions2–8°C under inert atmosphere
Hazard StatementsH315 (skin irritation), H319 (eye irritation)

The cis isomer’s lower thermal stability compared to the trans form (mp 158–160°C) reflects increased intramolecular strain .

Applications in Scientific Research

Peptide Synthesis

The Boc group serves as a temporary protective moiety during solid-phase peptide synthesis (SPPS). The cis isomer’s steric profile makes it suitable for constructing β-turn motifs in peptides, which are critical for biological activity .

Drug Development

In kinase inhibitor design, the cis configuration enables precise spatial positioning of pharmacophores. For example, derivatives of this compound show IC₅₀ values < 100 nM against CDK2/cyclin E in preclinical studies .

Chiral Auxiliaries

The cyclopentane backbone’s rigidity facilitates asymmetric induction in aldol and Mannich reactions, achieving enantiomeric excess (ee) >90% .

Comparative Analysis with Trans Isomer

Parametercis-Isomer (CAS 136315-70-3)trans-Isomer (CAS 192385-99-2)
Peptide Coupling Efficiency72% (due to steric hindrance)89%
Thermal StabilityDecomposes at 142°CStable up to 158°C
Catalytic ActivitySuperior in β-turn formationPreferred for linear peptide chains

The trans isomer’s lower steric hindrance makes it more versatile in standard SPPS, while the cis form excels in constrained architectures .

Biological Activity and Pharmacokinetics

In vitro studies reveal moderate permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 cells) and plasma protein binding (≈78%). The Boc group enhances metabolic stability, with a half-life (t₁/₂) of 6.2 hours in human liver microsomes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator